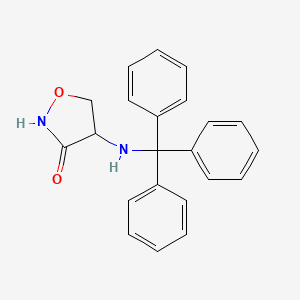
4-(Tritylamino)isoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tritylamino)isoxazolidin-3-one is a heterocyclic compound that features an isoxazolidinone ring substituted with a tritylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tritylamino)isoxazolidin-3-one typically involves the reaction of tritylamine with isoxazolidin-3-one under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides, which undergo Michael addition followed by intramolecular cyclization . The reaction conditions often require the presence of a base such as tert-butoxide in a solvent like tert-butanol at reflux temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Tritylamino)isoxazolidin-3-one can undergo various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom, forming N-alkyl derivatives.
Oxidation and Reduction: The isoxazolidinone ring can be subjected to oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Substitution: The tritylamino group can participate in substitution reactions, potentially leading to a variety of substituted derivatives.
Common Reagents and Conditions
Alkylation: Typically involves alkyl halides and a base such as potassium carbonate.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the isoxazolidinone ring, and various substituted tritylamino derivatives.
Scientific Research Applications
4-(Tritylamino)isoxazolidin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes like α-amino acid oxidase.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(Tritylamino)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit α-amino acid oxidase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction . The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: Another isoxazolidinone derivative with different substituents.
Isoxazolidin-5-ones: Compounds with a similar ring structure but different functional groups.
Uniqueness
4-(Tritylamino)isoxazolidin-3-one is unique due to the presence of the tritylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis, where its unique structure can be leveraged for targeted interactions and reactions.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(tritylamino)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C22H20N2O2/c25-21-20(16-26-24-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25) |
InChI Key |
HIIYKCZFRJIBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NO1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
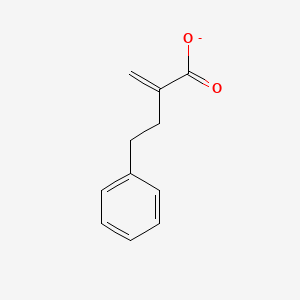

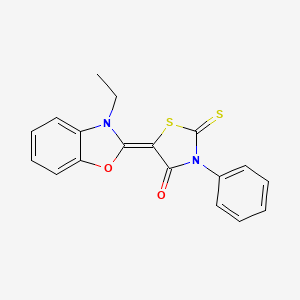

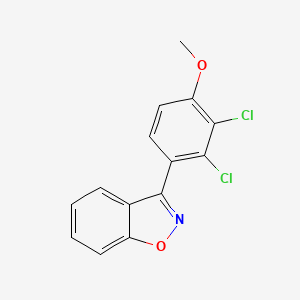

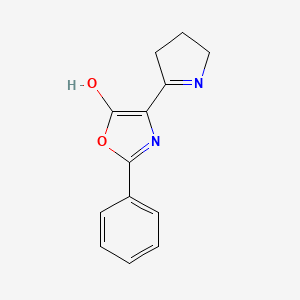
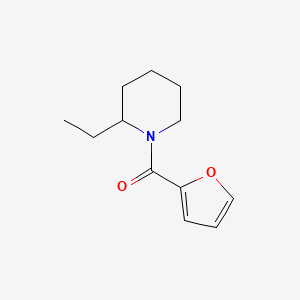
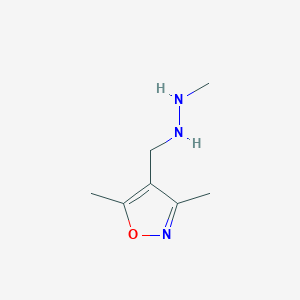
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

